Lipophilicity Differentiation: Target Compound vs. N-Methyl Analog
The target compound exhibits a higher computed XLogP3 (1.8) compared to its N-methyl analog, 2-(3-ethoxybenzoyl)-N-methylhydrazinecarbothioamide (XLogP3 = 1.5) [1][2]. This difference of +0.3 log units translates to an approximately 2-fold higher predicted octanol-water partition coefficient, indicating moderately enhanced lipophilicity. This may favor membrane partitioning in cell-based assays while retaining sufficient aqueous solubility for in vitro testing [3]. The N-ethyl substituent contributes one additional carbon and two additional hydrogen atoms relative to N-methyl, adding 14.03 Da to the molecular weight (267.35 vs. 253.32 g/mol) [1][2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.8; MW = 267.35 g/mol; Rotatable bonds = 4 |
| Comparator Or Baseline | 2-(3-ethoxybenzoyl)-N-methylhydrazinecarbothioamide (CAS 632301-20-3): XLogP3 = 1.5; MW = 253.32 g/mol; Rotatable bonds = 3 |
| Quantified Difference | ΔXLogP3 = +0.3; ΔMW = +14.03 g/mol; ΔRotatable bonds = +1 |
| Conditions | PubChem computed properties (XLogP3 3.0, Cactvs 3.4.8.18) |
Why This Matters
The differential lipophilicity and molecular weight provide distinct physicochemical signatures that can be exploited for chromatographic separation, QSAR modeling, or selecting the appropriate analog for permeability-limited vs. solubility-limited assay conditions.
- [1] PubChem. Compound Summary: 2-(3-ethoxybenzoyl)-N-ethylhydrazinecarbothioamide, CID 7303053. National Center for Biotechnology Information. Accessed May 2026. View Source
- [2] PubChem. Compound Summary: 2-(3-ethoxybenzoyl)-N-methylhydrazinecarbothioamide, CID 1517129. National Center for Biotechnology Information. Accessed May 2026. View Source
- [3] Venkatesh G, Mammadova K, Ayyar M. Synthesis, characterization, antimicrobial and antiproliferative activities, molecular docking, and physicochemical properties of novel hydrazinecarbothioamide derivatives. Journal of Molecular Structure. 2025. View Source
